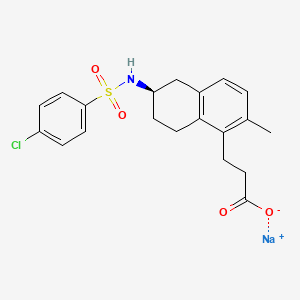
Terutroban sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Terutroban sodium is a synthetic compound that belongs to the family of thromboxane A2 (TXA2) receptor antagonists. It is a potential drug candidate that has been studied for its therapeutic potential in various diseases, including cardiovascular diseases, cancer, and inflammation.
Wissenschaftliche Forschungsanwendungen
Crystallization and Stability
- Crystallization Properties : Terutroban sodium salt (Teru-Na) was initially produced in its anhydrous form. A study by (Couvrat et al., 2015) established the crystallization of a new dihydrate form using liquid-assisted grinding and liquid-liquid interface processes. This research highlighted the dihydrate's remarkable stability, especially under variable storage conditions.
Cardiovascular and Stroke Prevention
- Stroke Prevention in Rats : Terutroban significantly increased survival in spontaneously hypertensive stroke-prone rats by reducing systemic inflammation and preserving endothelial function, as observed in a study by (Gelosa et al., 2010).
- Peripheral Arterial Disease : In patients with peripheral arterial disease, terutroban inhibited platelet aggregation and was as effective as aspirin, with a similar safety profile, as found by (Fiessinger et al., 2010).
- Ischemic Stroke or Transient Ischemic Attack : A study by (Hennerici, 2009) focused on the Prevention of Cerebrovascular and Cardiovascular Events of Ischemic Origin with Terutroban in Patients with a History of Ischemic Stroke or Transient Ischemic Attack (PERFORM) Study. It aimed to explore terutroban's benefits in secondary prevention of ischemic stroke.
Endothelial Function
- Improvement in Endothelial Function : Terutroban was shown to improve endothelial function and inhibit thromboxane A2-induced platelet aggregation in high-cardiovascular-risk patients, as demonstrated by (Lesault et al., 2011).
Vascular Hypertrophy and Fibrosis
- Prevention of Vascular Hypertrophy and Fibrosis : In a study on spontaneously hypertensive stroke-prone rats, terutroban prevented aorta hyperplasia and had beneficial effects on fibrotic processes, supporting its use in atherogenesis prevention, as observed by (Gelosa et al., 2011).
Antithrombotic and Antiatherosclerotic Properties
- Antithrombotic and Antiatherosclerotic Agent : Terutroban emerged as a potent, orally active, long-acting selective antagonist of thromboxane (TP) receptors, effective in animal models of thrombosis, atherosclerosis, and diabetic nephropathy, as detailed by (Sorbera et al., 2006).
Comparison with Aspirin
- Comparison with Aspirin : A study compared terutroban with aspirin in preventing cerebral and cardiovascular ischemic events, finding similar rates of primary endpoint occurrence with both drugs, as reported by (Bousser et al., 2011).
Synthesis and Chemical Properties
- Synthesis of Key Intermediate : The chiral key intermediate of terutroban's biologically active form has been prepared by asymmetric hydrogenation, highlighting the efficiency and enantioselectivity of this process, as mentioned in (Maj et al., 2014).
Eigenschaften
CAS-Nummer |
609340-89-8 |
|---|---|
Produktname |
Terutroban sodium |
Molekularformel |
C20H21ClNNaO4S |
Molekulargewicht |
429.9 g/mol |
IUPAC-Name |
sodium;3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoate |
InChI |
InChI=1S/C20H22ClNO4S.Na/c1-13-2-3-14-12-16(6-9-19(14)18(13)10-11-20(23)24)22-27(25,26)17-7-4-15(21)5-8-17;/h2-5,7-8,16,22H,6,9-12H2,1H3,(H,23,24);/q;+1/p-1/t16-;/m1./s1 |
InChI-Schlüssel |
BQMSKINGUUUIHE-PKLMIRHRSA-M |
Isomerische SMILES |
CC1=C(C2=C(C[C@@H](CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)[O-].[Na+] |
SMILES |
CC1=C(C2=C(CC(CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)[O-].[Na+] |
Kanonische SMILES |
CC1=C(C2=C(CC(CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)[O-].[Na+] |
Synonyme |
3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid; S-18204; S-18886 sodium salt |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



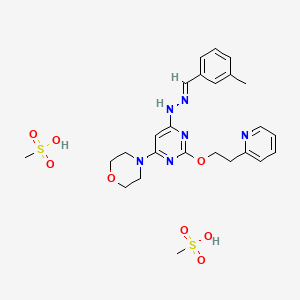
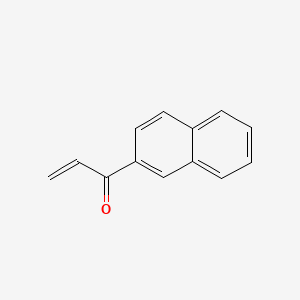
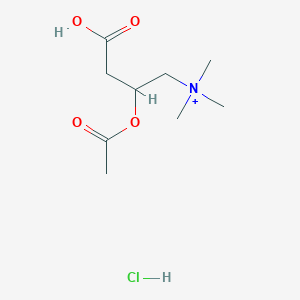
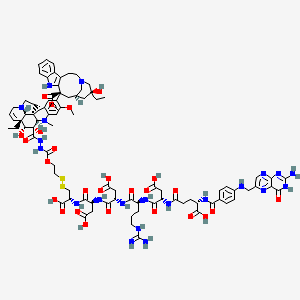
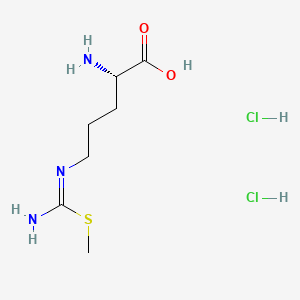
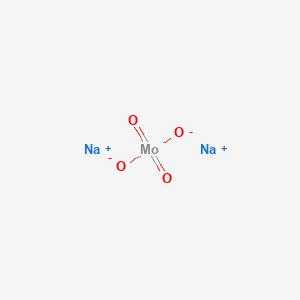
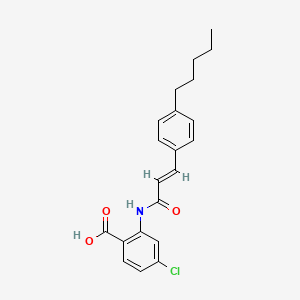
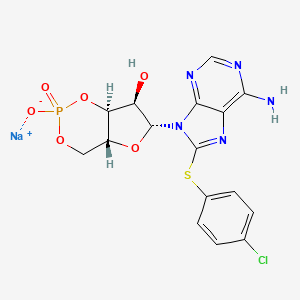
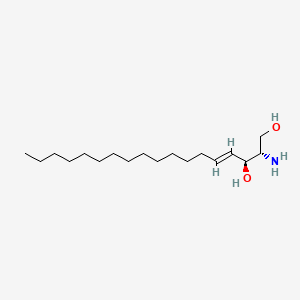
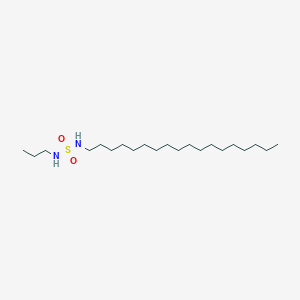
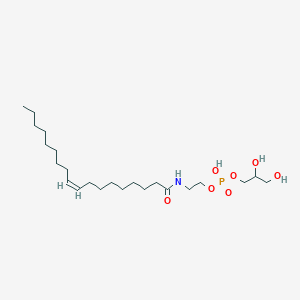
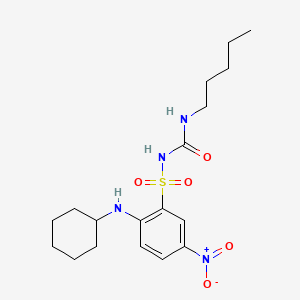
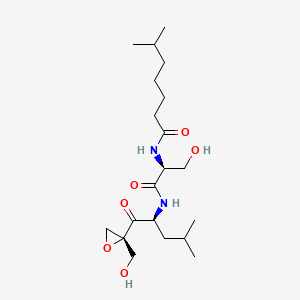
![1,1,1-trifluoro-N-[4-[2-[4-[2-[4-(trifluoromethylsulfonylamino)phenyl]propan-2-yl]phenyl]propan-2-yl]phenyl]methanesulfonamide](/img/structure/B1663055.png)